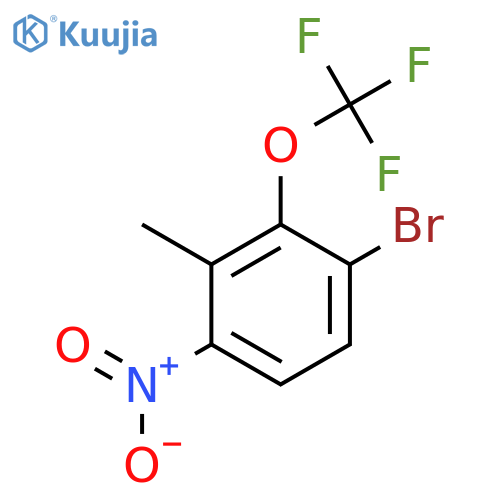Cas no 1807204-08-5 (3-Bromo-6-nitro-2-(trifluoromethoxy)toluene)

3-Bromo-6-nitro-2-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene
-
- インチ: 1S/C8H5BrF3NO3/c1-4-6(13(14)15)3-2-5(9)7(4)16-8(10,11)12/h2-3H,1H3
- InChIKey: LHEJTDIZQRXTIC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C)=C1OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 268
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 4
3-Bromo-6-nitro-2-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007299-1g |
3-Bromo-6-nitro-2-(trifluoromethoxy)toluene |
1807204-08-5 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-Bromo-6-nitro-2-(trifluoromethoxy)toluene 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
4. Back matter
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
3-Bromo-6-nitro-2-(trifluoromethoxy)tolueneに関する追加情報
3-Bromo-6-Nitro-2-(Trifluoromethoxy)Toluene: A Comprehensive Overview
The compound 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene, also known by its CAS number 1807204-08-5, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a toluene backbone substituted with a bromine atom at the 3-position, a nitro group at the 6-position, and a trifluoromethoxy group at the 2-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene involves a series of carefully controlled reactions. The starting material is typically toluene, which undergoes nitration to introduce the nitro group. Subsequent bromination and trifluoromethoxylation steps are then performed to achieve the desired substitution pattern. These reactions require precise conditions to ensure high yield and purity, as any deviation can lead to unwanted byproducts or incomplete substitution.
One of the most notable features of this compound is its reactivity under various chemical conditions. The nitro group is a strong electron-withdrawing group, which significantly affects the electronic properties of the aromatic ring. This makes 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene highly susceptible to electrophilic substitution reactions. Additionally, the trifluoromethoxy group introduces steric hindrance and further modulates the electronic environment of the molecule, making it a versatile building block in organic synthesis.
In recent years, researchers have explored the use of 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene in drug discovery and materials science. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, paving the way for further exploration in pharmacology.
Beyond its role in drug discovery, 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene has also found applications in advanced materials such as high-performance polymers and optoelectronic devices. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored properties, including improved thermal stability and mechanical strength.
The latest research on this compound has focused on its potential as a precursor for synthesizing more complex molecules with intricate architectures. By leveraging modern synthetic techniques such as click chemistry and transition-metal-catalyzed coupling reactions, scientists have been able to construct highly functionalized derivatives with unprecedented precision. These advancements underscore the importance of 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene as a key intermediate in contemporary organic synthesis.
In conclusion, 3-Bromo-6-nitro-2-(trifluoromethoxy)toluene, with its CAS number 1807204-08-5, stands out as a critical compound in both academic research and industrial applications. Its unique structure, reactivity, and versatility make it an invaluable tool for chemists across various disciplines. As ongoing research continues to uncover new possibilities for this compound, its significance in the field of organic chemistry is expected to grow even further.
1807204-08-5 (3-Bromo-6-nitro-2-(trifluoromethoxy)toluene) 関連製品
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 172703-83-2(4-methylpiperidine-2-carboxamide)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 17404-93-2(8-chloro-Cinnoline)
- 384363-26-2(5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)